

Spectroscopic Characterization of Thiazole-5-Carbaldehydes: A Comparative Guide

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Compound of Interest

Compound Name: 2-(methylamino)-1,3-thiazole-5-carbaldehyde

CAS No.: 1263210-20-3

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Executive Summary

Thiazole-5-carbaldehydes represent a critical class of heterocyclic building blocks, widely employed in the synthesis of antimicrobial agents (e.g., CYP51 inhibitors), anticancer drugs, and optoelectronic materials. Their utility stems from the "push-pull" electronic character of the thiazole ring coupled with the electron-withdrawing formyl group at the C5 position.

This guide provides a technical analysis of the UV-Vis absorption properties of these compounds.^{[1][2]} Unlike simple benzenoid systems, the thiazole chromophore is highly sensitive to substitution at the C2 position. We present a comparative analysis of absorption maxima (

), elucidating the electronic effects of alkyl, aryl, and heteroatom substituents, supported by experimental protocols for accurate spectral determination.

Mechanistic Insight: The Thiazole Chromophore

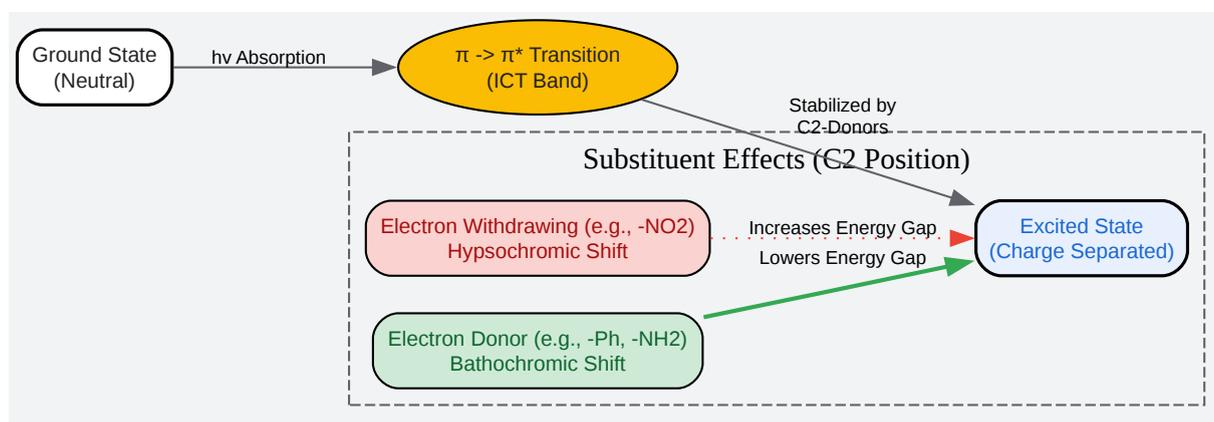
The electronic absorption of thiazole-5-carbaldehydes is dominated by

transitions involving the aromatic ring and Intramolecular Charge Transfer (ICT) states.

- **Electronic Bias:** The thiazole ring acts as an electron donor (via the sulfur lone pair and nitrogen), while the C5-formyl group acts as a strong acceptor.

- Resonance Contribution: Substituents at the C2 position significantly modulate this ICT. Electron-donating groups (EDGs) at C2 (e.g., ,) stabilize the excited state, leading to a bathochromic (red) shift.
- Positional Isomerism: Compared to thiazole-2-carbaldehydes, the 5-carbaldehyde isomer generally exhibits a hypsochromic shift (lower wavelength) due to reduced conjugation length across the C=N bond vector, though this is highly substituent-dependent.

Figure 1: Electronic Resonance & Push-Pull Mechanism



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Caption: Electronic transition pathway showing the impact of C2-substituents on the Intramolecular Charge Transfer (ICT) state.

Comparative Analysis: Absorption Maxima () [3][4]

The following table synthesizes experimental data for various substituted thiazole-5-carbaldehydes. Note that solvent polarity significantly affects these values (solvatochromism); data is standardized to polar protic solvents (MeOH/EtOH) where possible.

Compound Class	Substituent (C2/C4)	(nm)	()	Electronic Effect
Alkyl-Thiazoles	2,4-Dimethyl	250 - 260	~5,000	Baseline absorption; weak inductive donation (+I).
2-Methyl	250 - 255	~4,800	Similar to dimethyl; often monitored at 254 nm.	
Aryl-Thiazoles	2-Phenyl	300 - 315	~15,000	Strong conjugation (+M); significant bathochromic shift.
2-(4-Fluorophenyl)	305 - 318	~16,500	Para-fluoro allows conjugation but withdraws inductively.	
Amino-Thiazoles	2-Amino / 2-Dimethylamino	280 - 300	~12,000	Strong mesomeric donation (+M) from nitrogen lone pair.
Extended Systems	2-Hydrazone / Azo derivatives	350 - 450	>20,000	Extended -system; often colored (yellow/red).
Fused Systems	Thiazolo[5,4-d]thiazole	425 - 475	High	Rigid, planar, highly

conjugated
system.

Key Observations:

- The "Phenyl Jump": Replacing a C2-methyl group with a phenyl ring causes a massive redshift (~50-60 nm) due to the conjugation of the benzene ring with the thiazole -system.
- Detection Wavelengths: For standard HPLC monitoring of alkyl-thiazole-5-carbaldehydes (e.g., during synthesis), 254 nm is the standard detection wavelength. For aryl-derivatives, 310 nm is more selective and avoids solvent cut-off interference.
- Analog Validation: The ethyl ester analog, ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, exhibits a of 311 nm, validating the range for the corresponding aldehyde.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the solubility and solvatochromic nature of thiazoles.

Objective: Determine

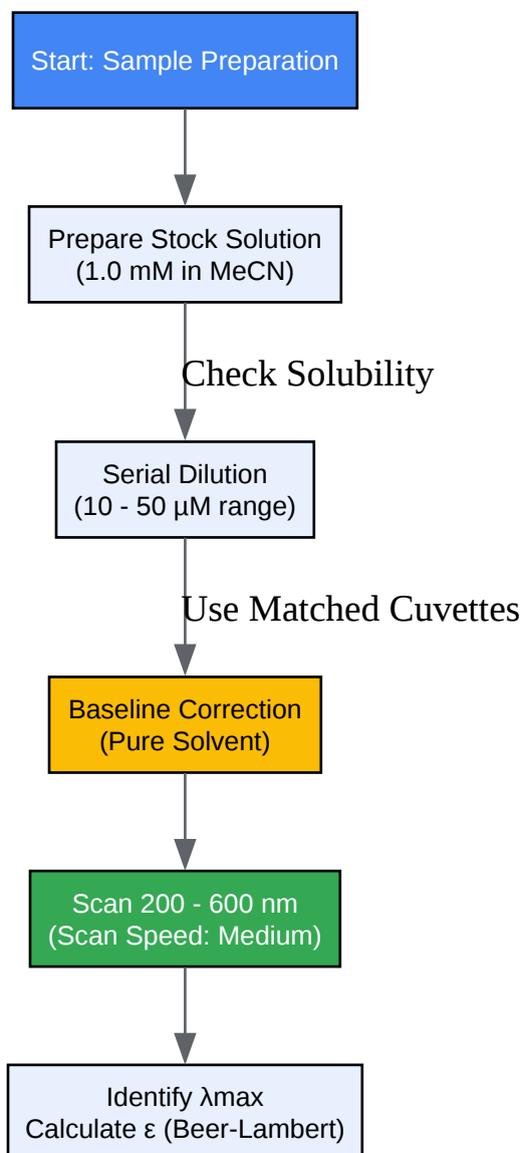
and Molar Extinction Coefficient (

).

Materials:

- Analyte: Substituted Thiazole-5-carbaldehyde (>97% purity).[3][4][5]
- Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff ~330 nm interferes).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent) with matched quartz cuvettes (1 cm path length).

Workflow Diagram



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Caption: Step-by-step workflow for accurate UV-Vis determination.

Step-by-Step Procedure:

- Stock Preparation: Dissolve 1-2 mg of the thiazole derivative in 10 mL of MeCN. Sonicate if necessary to ensure complete dissolution.
- Dilution Series: Prepare three working concentrations (e.g., 10

M, 25

M, 50

M) to verify adherence to the Beer-Lambert Law.

- Blanking: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction (Autozero) to subtract solvent absorption.
- Measurement:
 - Scan Range: 200 nm to 600 nm.
 - Scan Speed: Medium (approx. 200-400 nm/min).
 - Slit Width: 1.0 nm or 2.0 nm.
- Data Processing: Locate the peak maxima. If the absorbance is > 1.0, dilute further to avoid non-linear response.

- Calculation:

, where

is absorbance,

is concentration (M), and

is path length (cm).

Synthetic Context & Purity Considerations

Spectral accuracy depends heavily on sample purity. Thiazole-5-carbaldehydes are typically synthesized via:

- Vilsmeier-Haack Formylation: Reaction of 2-substituted thiazoles with
. impurity risk: Residual starting material may overlap in the 250 nm region.
- Oxidation: Oxidation of thiazole-5-methanols using

or Swern conditions. Impurity risk:[5] Incomplete oxidation leaves alcohol, which typically absorbs at shorter wavelengths (hypsochromic shift).

Quality Control Check: Before UV-Vis analysis, verify purity via TLC (visualize at 254 nm) or HPLC. A single sharp peak at 254 nm is a prerequisite for valid spectral data.

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